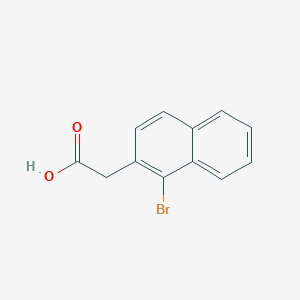
octahydroindolizin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydroindolizin-2-one is an organic compound with a molecular formula of C8H13NO . It contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study discussed the synthesis, conformational analysis, and activity of analogs of the azabicyclo[4.3.0]alkan-2-one amino acid subclass, so-called indolizidin-2-one amino acids .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring, a six-membered ring, and a nine-membered ring . It also contains a ketone (aliphatic) and a tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.2. It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Octahydroindolizin-2-one has been studied for its potential use in the synthesis of various compounds, including drugs, pesticides, and dyes. It has also been studied for its potential use as a catalyst for the synthesis of other compounds. Additionally, octahydroindolizin-2-oneolizin-2-one has been studied for its potential use as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
Target of Action
Octahydroindolizin-2-one primarily targets the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division, making them potential targets for antibacterial drugs.
Mode of Action
It is known that it interacts with the cell division protein zipa, potentially disrupting the normal cell division process .
Biochemical Pathways
It is known that the compound interacts with the cell division protein zipa, which is involved in the cell division process of bacteria . This suggests that this compound may affect the bacterial cell division pathway, leading to downstream effects such as inhibited bacterial growth.
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution within the body.
Result of Action
Given its interaction with the cell division protein zipa, it is likely that the compound inhibits bacterial cell division, potentially leading to the death of bacterial cells .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using octahydroindolizin-2-oneolizin-2-one in laboratory experiments include its low cost, its relatively easy synthesis, and its wide range of potential applications. Additionally, octahydroindolizin-2-oneolizin-2-one has been shown to have a variety of biochemical and physiological effects. The main limitation of using octahydroindolizin-2-oneolizin-2-one in laboratory experiments is that the exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research on octahydroindolizin-2-oneolizin-2-one should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential use of octahydroindolizin-2-oneolizin-2-one in the synthesis of various compounds, such as drugs, pesticides, and dyes. Additionally, further research should be conducted to explore the potential therapeutic applications of octahydroindolizin-2-oneolizin-2-one. Finally, further research should be conducted to explore the potential environmental impacts of octahydroindolizin-2-oneolizin-2-one.
Synthesemethoden
The most common method of synthesizing octahydroindolizin-2-oneolizin-2-one is by the reaction of 2-methyl-3-hydroxy-1-indanone with ethyl formate in the presence of an acid catalyst. This reaction produces a mixture of octahydroindolizin-2-oneolizin-2-one and other by-products. The mixture is then separated to obtain pure octahydroindolizin-2-oneolizin-2-one.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of octahydroindolizin-2-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Benzaldehyde", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Phosphorus pentoxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and benzaldehyde in the presence of ammonium acetate to form 1-phenyl-2-cyclohexen-1-ol.", "Step 2: Reduction of 1-phenyl-2-cyclohexen-1-ol with sodium borohydride to form 1-phenylcyclohexanol.", "Step 3: Conversion of 1-phenylcyclohexanol to 1-phenylcyclohexene through dehydration using phosphorus pentoxide.", "Step 4: Addition of hydrogen chloride to 1-phenylcyclohexene to form 1-phenylcyclohexene hydrochloride.", "Step 5: Reduction of 1-phenylcyclohexene hydrochloride with sodium borohydride to form octahydroindolizin-2-one.", "Step 6: Purification of octahydroindolizin-2-one through recrystallization using a mixture of methanol and ethanol." ] } | |
CAS-Nummer |
14174-79-9 |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



